molecular formula C21H17NS2 B3135241 2-(3-{[(2-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole CAS No. 400087-89-0

2-(3-{[(2-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole

Cat. No. B3135241
CAS RN: 400087-89-0
M. Wt: 347.5 g/mol
InChI Key: RNWNJPQHOVDHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-{[(2-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole” is an organic molecule with the molecular formula C21H17NS2 and a molecular weight of 347.49638 . It is also known by the synonym "3-(1,3-benzothiazol-2-yl)benzyl 2-methylphenyl sulfide" .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C21H17NS2. It contains a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Attached to this ring is a phenyl group and a sulfanyl group linked to a 2-methylphenyl group .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Anti-Helicobacter pylori Agents : Compounds structurally related to 2-(3-{[(2-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole have shown potent activities against the gastric pathogen Helicobacter pylori. These compounds, particularly a prototype carbamate, displayed low minimal inhibition concentration values against various H. pylori strains, including those resistant to conventional treatments (Carcanague et al., 2002).
  • Antifungal Properties : Novel tetrazole derivatives containing benzothiazole moieties have demonstrated significant antifungal activity. These compounds were particularly effective against the yeast Candida albicans, showing high cell growth inhibition (Łukowska-Chojnacka et al., 2016).

Antitumor Applications

  • Antitumor Properties : Several studies have highlighted the antitumor potential of benzothiazole derivatives. For example, amino acid prodrugs of 2-(4-amino-3-methylphenyl)benzothiazoles have shown selective antitumor properties in vitro and in vivo, particularly against human mammary carcinoma cell lines (Bradshaw et al., 2002).
  • Inhibition of Ovarian Carcinoma Cells : Some benzothiazole molecules have been found to inhibit specific human ovarian carcinoma cell lines, demonstrating significant growth-inhibitory effects (Bradshaw et al., 1998).

Miscellaneous Applications

  • Synthesis of Novel Structures : Research has been conducted on synthesizing new structures derived from benzothiazole compounds, demonstrating their versatility in chemical synthesis (Morgans et al., 2012).
  • DNA Adduct Formation in Tumor Cells : Studies have shown that certain antitumor benzothiazoles can generate DNA adducts in sensitive tumor cells, suggesting a potential mechanism for their anticancer activity (Leong et al., 2003).

properties

IUPAC Name

2-[3-[(2-methylphenyl)sulfanylmethyl]phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NS2/c1-15-7-2-4-11-19(15)23-14-16-8-6-9-17(13-16)21-22-18-10-3-5-12-20(18)24-21/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWNJPQHOVDHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC2=CC(=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-{[(2-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole
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2-(3-{[(2-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole
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2-(3-{[(2-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole
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2-(3-{[(2-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole
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2-(3-{[(2-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole
Reactant of Route 6
2-(3-{[(2-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole

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